molecular formula C11H11BrN2O2 B1407836 1-(3-bromopropyl)-4-nitro-1H-indole CAS No. 1356618-97-7

1-(3-bromopropyl)-4-nitro-1H-indole

Cat. No. B1407836
CAS RN: 1356618-97-7
M. Wt: 283.12 g/mol
InChI Key: OQFDCKVKBNQFEV-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-nitro-1H-indole (BPIN) is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of indole, a heterocyclic aromatic organic compound found in many naturally occurring products, including plant pigments and alkaloids. BPIN has been used in various studies to investigate the biological properties of indole derivatives, as well as their potential applications in medicine and biotechnology.

Scientific Research Applications

Structural Studies

  • The structural properties of 3-substituted 5-nitroindoles, including 3-(3-bromopropyl)-5-nitro-1H-indole, have been analyzed. These compounds exhibit nitro groups rotated out of the plane of the indole backbone, and the propyl subunits adopt a synclinal-synclinal conformation along internal carbons (Garcia, Billodeaux, & Fronczek, 1999).

Synthetic Chemistry

  • Research has developed a catalyst-free conjugate addition of indoles and pyrroles to dihydronitronaphthalenes in water. This method is significant for structural elaboration, utilizing bromo functionality for Suzuki coupling reactions, leading to moderate to good yields of desired coupling compounds (Malhotra et al., 2013).

  • Palladium-catalyzed reactions, including those involving substituted indole nuclei, have been extensively studied. These reactions are important for synthesizing biologically active compounds and have influenced organic synthesis profoundly (Cacchi & Fabrizi, 2005).

Organic Nanoparticles

  • The synthesis and characterization of fluorescent organic nanoparticles of 3-styrylindoles, related to the compound of interest, have been investigated. These nanoparticles, formed in spherical shapes with diameters of about 20-30 nm, show changes in fluorescence spectra compared to isolated molecules in solution (Singh & Ansari, 2017).

Chemical Synthesis and Reactions

  • Various studies have explored nucleophilic addition reactions with indole compounds to create 3-substituted-2-nitroindoles, showcasing diverse synthetic possibilities (Pelkey, Barden, & Gribble, 1999).

  • There's ongoing research on asymmetric Friedel–Crafts alkylation of indoles with bromo-nitrostyrenes, leading to chiral indole-containing products that can be transformed into various useful intermediates (Huang et al., 2016).

Molecular Studies

  • Studies on the synthesis, crystal structures, and molecular orbital calculations of new derivatives of 1-(phenylsulfonyl)indole have provided valuable insights into the structural characteristics of these compounds (Mannes et al., 2017).

properties

IUPAC Name

1-(3-bromopropyl)-4-nitroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c12-6-2-7-13-8-5-9-10(13)3-1-4-11(9)14(15)16/h1,3-5,8H,2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFDCKVKBNQFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CCCBr)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-nitroindole (5 g, 31 mmol) in anhydrous N,N′-dimethylformamide (200 mL) was added grounded potassium hydroxide (1.74 g, 31 mmol) in portions. Then a solution of 1,3-dibromopropane (18 g, 89 mmol) in N,N′-dimethylformamide was added dropwise. The mixture was stirred at room temperature for 12 hours, diluted with water and extracted with ethyl acetate. The organic phases were combined, washed by brine, dried over anhydrous sodium sulfate, filtrated and evaporated. The residue was purified by silica gel chromatography to afford the product 1-(3-bromopropyl)-4-nitro-1H-indole as brown-red oil (8.18 g, yield 94%).
Quantity
5 g
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reactant
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200 mL
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solvent
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1.74 g
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reactant
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18 g
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reactant
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Three
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Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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